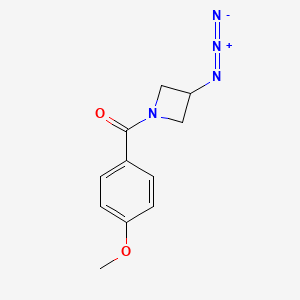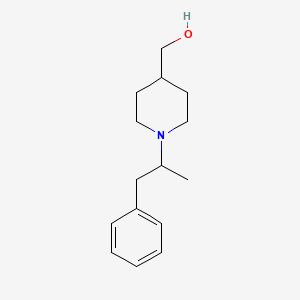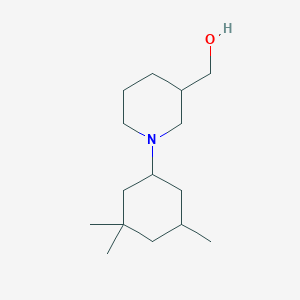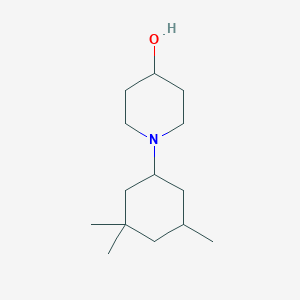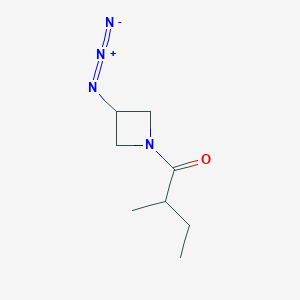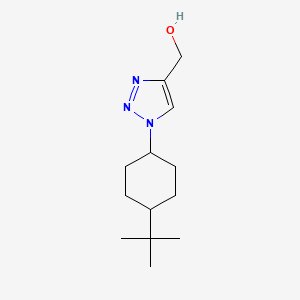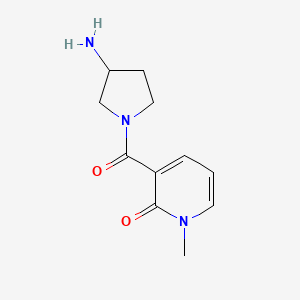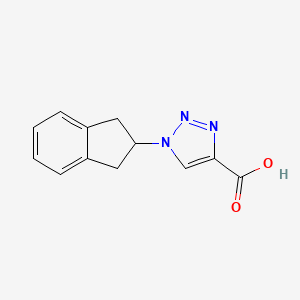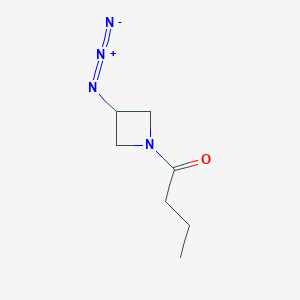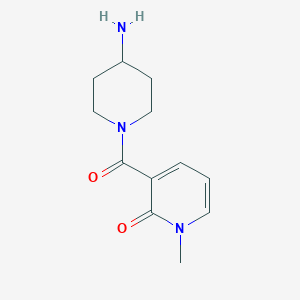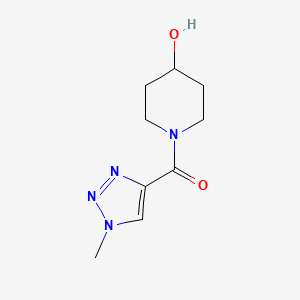
1-(3-氨基吡咯烷-1-基)-3-苯基丁酮
描述
“1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one” is a compound with the CAS Number: 1251034-01-1 . It has a molecular weight of 218.3 . It is also known as α-PVP, a synthetic cathinone that has gained significant popularity in recent years due to its psychoactive properties.
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature .科学研究应用
Antimicrobial Activity
The pyrrolidinone derivatives, including “1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one”, have been identified as potent antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt their integrity, leading to the death of the microorganism. This compound could be pivotal in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Activity
Research has shown that pyrrolidinone scaffolds are significant in the synthesis of compounds with anticancer properties. The presence of the aminopyrrolidinyl and phenyl groups in “1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one” suggests that it may inhibit the growth of cancer cells by interfering with their metabolic pathways or DNA replication processes .
Anti-inflammatory Activity
The compound’s structural features suggest potential anti-inflammatory effects. By modulating the body’s inflammatory response, it could serve as a lead compound for the development of new anti-inflammatory medications, which are crucial in the treatment of chronic diseases like arthritis .
Antidepressant Activity
Pyrrolidinone derivatives have been associated with central nervous system activity, including antidepressant effects. “1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one” could be explored as a precursor for drugs that target neurotransmitter systems involved in mood regulation .
Anticonvulsant Properties
Given the biological importance of pyrrolidinone derivatives, there is a possibility that “1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one” may exhibit anticonvulsant properties. This would make it valuable in the treatment of seizure disorders and contribute to the diversity of available antiepileptic drugs .
Role in Synthesis of Alkaloids and Unusual Amino Acids
This compound can be used in the synthesis of various alkaloids and unusual β-amino acids, such as statin and its derivatives. These are important in pharmaceuticals and can lead to the development of novel therapeutic agents .
Antiviral Activity
The structural complexity of “1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one” makes it a candidate for antiviral drug development. Its potential to inhibit viral replication could be harnessed to treat infections caused by a range of viruses .
Industrial Applications
While not directly related to pharmaceuticals, the chemical properties of “1-(3-Aminopyrrolidin-1-yl)-3-phenylbutan-1-one” may find applications in industrial processes. For instance, its reactivity could be utilized in the synthesis of complex organic compounds or as a catalyst in chemical reactions .
安全和危害
作用机制
It’s worth noting that this compound contains a pyrrolidine ring , which is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
The biological activity of pyrrolidine derivatives can vary greatly depending on the spatial orientation of substituents and the different stereoisomers, due to their different binding modes to enantioselective proteins .
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)9-14(17)16-8-7-13(15)10-16/h2-6,11,13H,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBCWSKWJLYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




